molecular formula C8H6F2N2 B1301633 4,5-Difluoro-2-methylbenzimidazole CAS No. 229957-09-9

4,5-Difluoro-2-methylbenzimidazole

Cat. No.: B1301633
CAS No.: 229957-09-9
M. Wt: 168.14 g/mol
InChI Key: AHADTXWZEGNYPW-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methylbenzimidazole is a heterocyclic aromatic compound with the molecular formula C8H6F2N2. It is a derivative of benzimidazole, characterized by the presence of two fluorine atoms at the 4th and 5th positions and a methyl group at the 2nd position on the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methylbenzimidazole typically involves the condensation of 4,5-difluoro-1,2-phenylenediamine with suitable aldehydes or acids. One common method includes the reaction of 4,5-difluoro-1,2-phenylenediamine with formic acid under reflux conditions to yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-methylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4,5-Difluoro-2-methylbenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-methylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor of various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Methylbenzimidazole: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    4,5-Dichloro-2-methylbenzimidazole: Contains chlorine atoms instead of fluorine, leading to variations in biological activity and chemical behavior.

    4,5-Difluoro-1H-benzimidazole: Similar structure but without the methyl group at the 2nd position.

Uniqueness: 4,5-Difluoro-2-methylbenzimidazole is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential for various applications compared to its analogs.

Properties

IUPAC Name

4,5-difluoro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHADTXWZEGNYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371781
Record name 4,5-Difluoro-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229957-09-9
Record name 6,7-Difluoro-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229957-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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